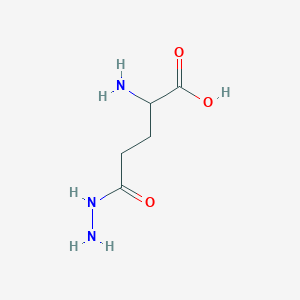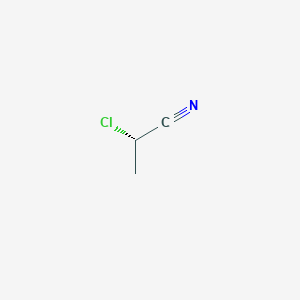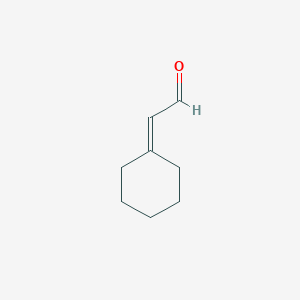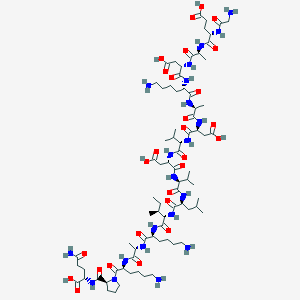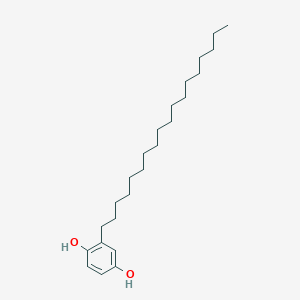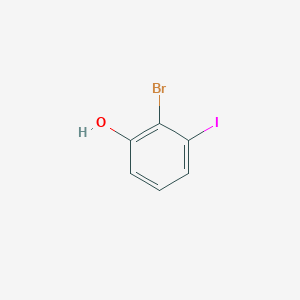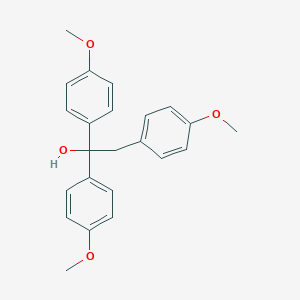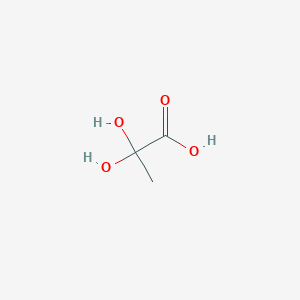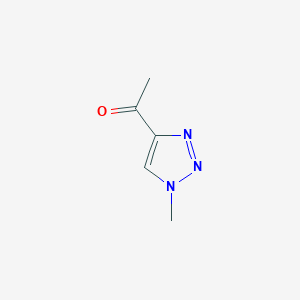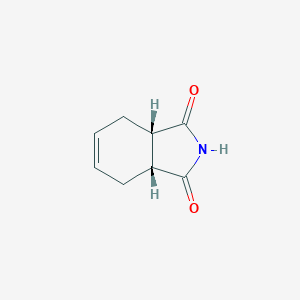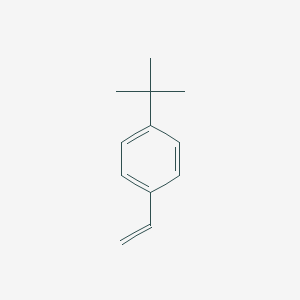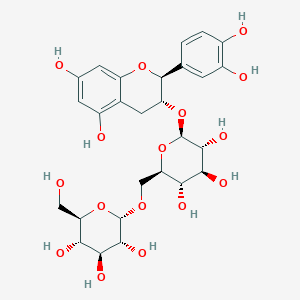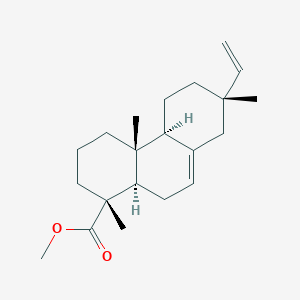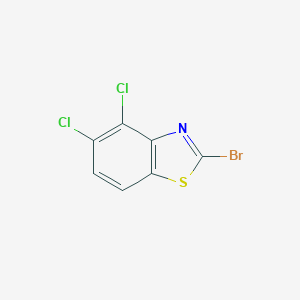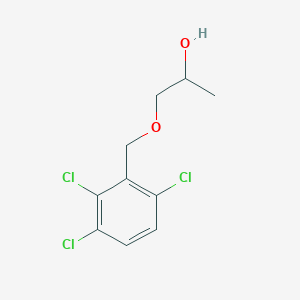
Tritac
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tritac is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. It is a synthetic molecule that is used to study various biological processes and mechanisms. Tritac is known for its unique properties that make it an ideal tool for scientific research.
Mecanismo De Acción
Tritac is a small molecule that can selectively bind to specific biological targets. It works by forming covalent bonds with the target molecule, which allows for the visualization and tracking of the molecule. Tritac has been shown to have high selectivity and specificity, which makes it an ideal tool for studying biological processes.
Efectos Bioquímicos Y Fisiológicos
Tritac has been shown to have minimal biochemical and physiological effects on cells and tissues. It is non-toxic and does not interfere with normal cellular processes. Additionally, Tritac has been shown to have minimal off-target effects, which makes it an ideal tool for studying specific biological targets.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Tritac is its high selectivity and specificity. It allows for the visualization and tracking of specific biological targets, which can provide valuable insights into biological processes. Additionally, Tritac is non-toxic and has minimal off-target effects, which makes it an ideal tool for studying live cells and tissues.
However, Tritac does have some limitations. One of the main limitations is its cost, as it is a relatively expensive compound. Additionally, Tritac can be difficult to synthesize, which can limit its availability for some researchers. Finally, Tritac has limited applications in certain areas of research, which can limit its usefulness in some experiments.
Direcciones Futuras
There are several future directions for Tritac research. One of the main areas of focus is the development of new synthesis methods that are more efficient and cost-effective. Additionally, researchers are exploring new applications for Tritac in areas such as drug delivery and imaging. Finally, there is a growing interest in the development of Tritac-based probes that can be used to study specific biological targets in more detail.
Conclusion:
Tritac is a synthetic molecule that has gained significant attention in the scientific community due to its potential applications in research. It is a unique compound that has high selectivity and specificity, which makes it an ideal tool for studying biological processes and mechanisms. Tritac has various applications in scientific research, including drug discovery, bioconjugation, and protein labeling. While Tritac has some limitations, it has significant potential for future research and development.
Métodos De Síntesis
Tritac is a synthetic molecule that can be synthesized using various methods. One of the most common methods is the Huisgen cycloaddition reaction, which involves the reaction of an alkyne and an azide to form a triazole ring. The reaction is catalyzed by a copper (I) ion, which helps in the formation of the triazole ring. Other methods of synthesis include click chemistry, copper-free click chemistry, and Staudinger ligation.
Aplicaciones Científicas De Investigación
Tritac has various applications in scientific research, including drug discovery, bioconjugation, and protein labeling. It is commonly used in the synthesis of small molecule probes that can be used to study biological processes and pathways. Tritac can also be used to label proteins, which allows for the visualization and tracking of proteins in live cells. Additionally, Tritac can be used in drug discovery to synthesize and screen potential drug candidates.
Propiedades
Número CAS |
1861-44-5 |
|---|---|
Nombre del producto |
Tritac |
Fórmula molecular |
C10H11Cl3O2 |
Peso molecular |
269.5 g/mol |
Nombre IUPAC |
1-[(2,3,6-trichlorophenyl)methoxy]propan-2-ol |
InChI |
InChI=1S/C10H11Cl3O2/c1-6(14)4-15-5-7-8(11)2-3-9(12)10(7)13/h2-3,6,14H,4-5H2,1H3 |
Clave InChI |
LJWIIRATRWPHBA-UHFFFAOYSA-N |
SMILES |
CC(COCC1=C(C=CC(=C1Cl)Cl)Cl)O |
SMILES canónico |
CC(COCC1=C(C=CC(=C1Cl)Cl)Cl)O |
Otros números CAS |
1861-44-5 |
Solubilidad |
2.71e-04 M |
Sinónimos |
1-[(2,3,6-trichlorophenyl)methoxy]propan-2-ol |
Presión de vapor |
1.00e-04 mmHg |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



